molecular formula C15H11FO2 B8369321 1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde

1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde

Cat. No.: B8369321
M. Wt: 242.24 g/mol
InChI Key: KZYLEFYMGWMDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a fluorophenyl group attached to the isobenzofuran ring, along with a carbaldehyde functional group

Preparation Methods

The synthesis of 1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde typically involves a multi-step process. One common method includes the following steps :

    Grignard Reaction: The process begins with a Grignard reaction involving 4-fluorophenyl magnesium halide and a 5-substituted phthalide in an ether solvent. This reaction forms a 4-substituted-2-hydroxymethyl-4’-fluorobenzophenone intermediate.

    Ketone Reduction: The intermediate undergoes a ketone reduction to form 4-substituted-2-hydroxymethylphenyl-1-(4-fluorophenyl)methanol.

    Cyclization: Finally, a cyclization reaction is carried out to produce the desired this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbaldehyde

InChI

InChI=1S/C15H11FO2/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-8,15H,9H2

InChI Key

KZYLEFYMGWMDQM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C=O)C(O1)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(4′-Fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (20.6 g) was dissolved in ethyl acetate (160 ml) and to the obtained solution were added sodium hydrogencarbonate (2.9 g), tetrabutylammonium bromide (1.6 g) and 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxy (0.13 g). The mixture was cooled to 5° C. Thereto was added dropwise 12.9% aqueous sodium hypochlorite solution (52.7 g) at 5-10° C. and the mixture was stirred for 1 hr. Water (100 ml) was added to the reaction mixture and the mixture was extracted twice with ethyl acetate (100 ml). The extract was washed with 5% aqueous sodium hydrogencarbonate solution and saturated brine, and silica gel (3 g) was added. The mixture was filtered and the solvent was evaporated to give 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde (17.2 g, 84.2%).
Quantity
20.6 g
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reactant
Reaction Step One
Quantity
160 mL
Type
solvent
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2.9 g
Type
reactant
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1.6 g
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catalyst
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52.7 g
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reactant
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Quantity
100 mL
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Synthesis routes and methods II

Procedure details

1-(4′-Fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (60.5 kg) produced in Example 17 was added to toluene (520.9 kg) and manganese dioxide (544.8 kg, type HMH, manufactured by Toso) divided in three portions was added at 10-30° C. over 3 hr. The mixture was stirred at 23-27° C. for 1 hr, and the starting material was confirmed by HPLC to be 0.03%. Thereto were added Hyflo Super-Cel® (18.2 kg, Celite Co.) and anhydrous magnesium sulfate (30.2 kg). The mixture was cooled to about 10° C. over 2 hr and stirred at 2-10° C. for 40 min. The mixture was filtrated and the residue (waste manganese) was washed with toluene (284 kg). As a result of the analysis, 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde (60 kg, yield about 100%) was contained in the solution (917 kg). The crystals obtained by partial concentration of the solution showed the same physical properties as in Example 18.
Quantity
60.5 kg
Type
reactant
Reaction Step One
Quantity
544.8 kg
Type
catalyst
Reaction Step One
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520.9 kg
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solvent
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30.2 kg
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1-(4′-Fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (66.0 g) was dispersed in toluene (660 ml) and manganese dioxide (594 g, type HMH, manufactured by Toso) was added over 1 hr at 15-30° C. The mixture was stirred at 20-30° C. for 1 hr. The reaction mixture was filtered and washed with toluene (330 ml). The solvent was evaporated under reduced pressure to give nearly pure 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde (57.6 g, 88%) as pale-yellow white crystals. Various spectrum data of the crystals were the same as those obtained in Example 18.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One
Quantity
594 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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